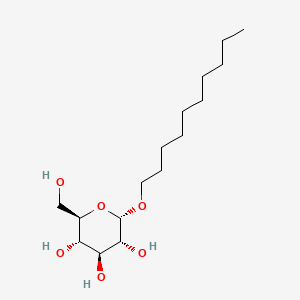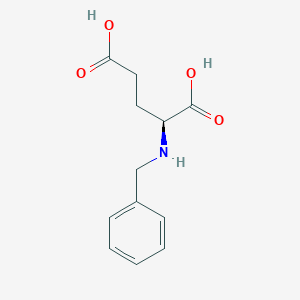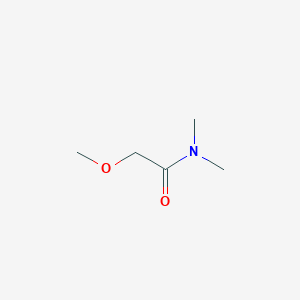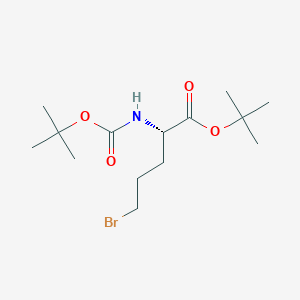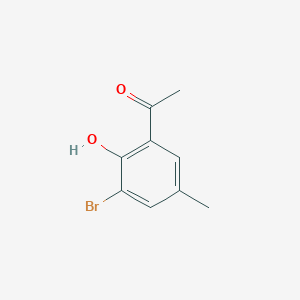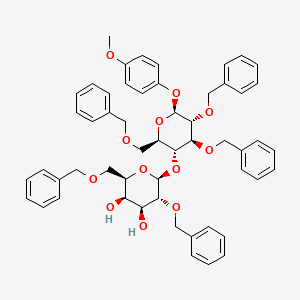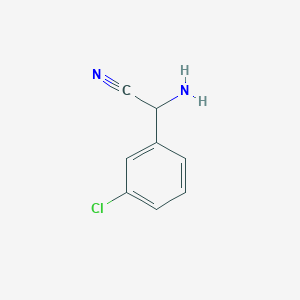
Ftalato de hidrógeno de tetrametilamonio
Descripción general
Descripción
Tetramethylammonium hydrogen phthalate is used in electrolyte formulations . It is a compound with the chemical formula C12H17NO4 .
Synthesis Analysis
The synthesis of tetramethylammonium salts has been described in various studies . These compounds crystallize in the monoclinic P 2 1 /n space group, with one tetraalkylammonium cation and one anion in the asymmetric unit .Molecular Structure Analysis
The molecular formula of Tetramethylammonium hydrogen phthalate is C12H17NO4 . The structures of these compounds are stabilized by C–H···O hydrogen bonds between ions . Additionally, structures of these compounds are stabilized by π–π interactions or C–H···π interactions between anions .Physical And Chemical Properties Analysis
Tetramethylammonium hydrogen phthalate has a molecular weight of 239.268 Da . It is soluble in water .Aplicaciones Científicas De Investigación
Electroquímica
En electroquímica, TMPA se utiliza principalmente en formulaciones de electrolitos . Se valora por su pureza y grado electroquímico, lo que lo hace adecuado para aplicaciones sensibles como la fabricación de condensadores. TMPA se puede ajustar finamente para necesidades de rendimiento específicas mientras se mantienen niveles extremadamente bajos de metales y haluros, lo cual es crucial para mejorar la estabilidad electroquímica y la ventana electroquímica de los condensadores .
Química analítica
TMPA encuentra su uso en química analítica como componente en soluciones de electrolitos . Su alta pureza y calidad constante lo convierten en una opción ideal para mediciones precisas y calibraciones en instrumentos analíticos. Esto asegura resultados precisos y confiables en varios procedimientos analíticos.
Ciencia de materiales
En ciencia de materiales, TMPA se utiliza en el desarrollo de formulaciones de electrolitos para diferentes materiales . Ayuda en el estudio de las propiedades y comportamientos de los materiales bajo diversas condiciones electroquímicas. Esta aplicación es significativa para la innovación de nuevos materiales con propiedades eléctricas deseadas.
Bioquímica
TMPA se aplica en bioquímica para estudiar el transporte de iones y el potencial de membrana en sistemas biológicos . Su papel en las formulaciones de electrolitos es esencial para imitar los entornos biológicos y comprender los aspectos electroquímicos de las funciones celulares.
Ciencia ambiental
En ciencia ambiental, el papel de TMPA no se especifica directamente, pero los compuestos como TMPA se utilizan a menudo en equipos de monitoreo ambiental . Pueden ser parte de los sensores y dispositivos que miden los parámetros ambientales, contribuyendo a la investigación sobre la contaminación y la salud de los ecosistemas.
Investigación farmacéutica
Si bien no se detallan las aplicaciones específicas de TMPA en investigación farmacéutica, los compuestos de esta naturaleza generalmente están involucrados en estudios de formulación y estabilidad de fármacos . TMPA podría usarse para investigar la estabilidad de los productos farmacéuticos en diversas condiciones, ayudando en el desarrollo de fármacos seguros y efectivos.
Sensores electroquímicos
TMPA es integral en la creación de sensores electroquímicos . Estos sensores son fundamentales para detectar y cuantificar sustancias, y el papel de TMPA en la solución de electrolitos es crítico para el rendimiento y la sensibilidad del sensor.
Fabricación de condensadores
Por último, TMPA está específicamente diseñado para cumplir con los altos requisitos de los fabricantes de condensadores de hoy . Su capacidad de personalizarse para necesidades de rendimiento particulares lo convierte en un componente valioso en la producción de condensadores de alta calidad.
Safety and Hazards
Mecanismo De Acción
Target of Action
Tetramethylammonium (TMA), a component of Tetramethylammonium Hydrogen Phthalate, is the simplest quaternary ammonium cation . It primarily targets the nicotinic and muscarinic acetylcholine (ACh) receptors . These receptors play a crucial role in transmitting signals in the nervous system.
Mode of Action
TMA interacts with its targets, the nicotinic and muscarinic ACh receptors, in a two-phase process. Initially, it stimulates these receptors, enhancing neurotransmission in sympathetic and parasympathetic ganglia. This is followed by a blocking phase, leading to depolarization . TMA also acts as an agonist at muscarinic receptors in post-ganglionic nerve endings in smooth muscles, cardiac muscle, and exocrine glands .
Result of Action
The molecular and cellular effects of Tetramethylammonium Hydrogen Phthalate’s action are primarily related to its influence on ACh receptors. By stimulating and then blocking these receptors, it can affect nerve signal transmission, potentially leading to changes in muscle contraction, heart rate, and other physiological processes .
Propiedades
IUPAC Name |
2-carboxybenzoate;tetramethylazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O4.C4H12N/c9-7(10)5-3-1-2-4-6(5)8(11)12;1-5(2,3)4/h1-4H,(H,9,10)(H,11,12);1-4H3/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQTFRASJMFIJPC-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)C.C1=CC=C(C(=C1)C(=O)O)C(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00891096 | |
| Record name | Methanaminium, N,N,N-trimethyl-, 1,2-benzenedicarboxylate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00891096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | Methanaminium, N,N,N-trimethyl-, 1,2-benzenedicarboxylate (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
79723-02-7 | |
| Record name | Methanaminium, N,N,N-trimethyl-, 1,2-benzenedicarboxylate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79723-02-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanaminium, N,N,N-trimethyl-, 1,2-benzenedicarboxylate (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079723027 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanaminium, N,N,N-trimethyl-, 1,2-benzenedicarboxylate (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methanaminium, N,N,N-trimethyl-, 1,2-benzenedicarboxylate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00891096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetramethylammonium hydrogen phthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.578 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Tetramethylammonium hydrogenphthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





